2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone
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Overview
Description
2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of both acetyl and nitro functional groups attached to a phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the following steps:
Acetylation: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of an amide bond between the acetylated phenyl ring and the nitrophenyl ring, which can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it might interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Acetylaminophenol: Similar structure but lacks the nitro group.
3-Nitroacetophenone: Similar structure but lacks the amide linkage.
N-(2-Acetylphenyl)-3-nitrobenzamide: Similar structure with variations in the position of functional groups.
Uniqueness
2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone is unique due to the presence of both acetyl and nitro groups on the phenyl rings, which can impart distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C16H14N2O4 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(2-acetylanilino)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)14-7-2-3-8-15(14)17-10-16(20)12-5-4-6-13(9-12)18(21)22/h2-9,17H,10H2,1H3 |
InChI Key |
NWEGTJCFWRQXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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